Annealing-Induced Mobility Advantage vs. PTCDI-C8
Under optimized thermal annealing at 140°C, PTCDI-C13 thin-film transistors achieve a field-effect electron mobility of 2.1 cm²/Vs [1]. In contrast, PTCDI-C8 (N,N′-dioctyl-3,4,9,10-perylenetetracarboxylic diimide), when subjected to identical post-fabrication thermal treatment and electrode modification protocols, yields a substantially lower electron mobility of 0.2 cm²/Vs [2]. The tenfold mobility advantage of PTCDI-C13 is attributed to its longer C13 alkyl chains, which enable more favorable molecular rearrangement and grain growth during annealing while suppressing the crack formation that plagues shorter-chain PTCDI-C8 films due to excessive molecular migration [3].
| Evidence Dimension | Field-effect electron mobility after thermal annealing |
|---|---|
| Target Compound Data | 2.1 cm²/Vs |
| Comparator Or Baseline | PTCDI-C8: 0.2 cm²/Vs |
| Quantified Difference | 10.5× higher mobility |
| Conditions | Thin-film transistors; thermal annealing at 140°C; sulfur-modified electrodes |
Why This Matters
A 10.5× mobility differential directly translates to higher drive current, faster switching speed, and lower power consumption in OFET-based circuits, making PTCDI-C13 the technically superior choice over PTCDI-C8 when thermal annealing is part of the fabrication process.
- [1] Tatemichi, S., Ichikawa, M., Koyama, T., & Taniguchi, Y. (2006). High mobility n-type thin-film transistors based on N,N′-ditridecyl perylene diimide with thermal treatments. Applied Physics Letters, 89, 112108. View Source
- [2] Improvements in Stability and Performance of N,N'-dialkyl Perylene Diimide-Based n-Type Thin-Film Transistors. (2009). Institute of Chemistry, Chinese Academy of Sciences. View Source
- [3] Oguma, N., et al. (2010). Thermal treatment effects on N-alkyl perylene diimide thin-film transistors with different alkyl chain. Journal of Applied Physics, 108(12), 124512. View Source
